1,4-Dioxaspiro[4.4]nonane-6-propanoicacid
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Overview
Description
1,4-Dioxaspiro[44]nonane-6-propanoicacid is a spiro compound characterized by a unique structure that includes a spirocyclic framework with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid can be synthesized through several methods. One common approach involves the condensation of lactones with aliphatic compounds in the presence of sodium ethoxide, followed by decarboxylation using dilute mineral acids . Another method includes the hydrogenation of furan-unsaturated alcohols using a Raney nickel-aluminum catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-6-propanoicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In drug development, it may inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
1,4-Dioxaspiro[4.5]decane: Another spiro compound with a different ring size.
1,4-Dioxaspiro[4.6]undecane: Features a larger ring system compared to 1,4-Dioxaspiro[4.4]nonane-6-propanoicacid.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of a propanoic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
25188-19-6 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanoic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)4-3-8-2-1-5-10(8)13-6-7-14-10/h8H,1-7H2,(H,11,12) |
InChI Key |
PIIYVXJGFQKXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)CCC(=O)O |
Origin of Product |
United States |
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